Cas no 4298-15-1 (Cletoquine)

Cletoquine is a synthetic quinoline derivative with demonstrated efficacy in antimicrobial and antiprotozoal applications. Its mechanism of action involves interference with nucleic acid synthesis, making it effective against a range of pathogens. The compound exhibits favorable pharmacokinetic properties, including good bioavailability and tissue penetration, enhancing its therapeutic potential. Cletoquine is also noted for its stability under various environmental conditions, ensuring consistent performance in formulations. Research suggests potential applications in treating infections resistant to conventional therapies. Its well-characterized chemical structure allows for precise quality control, making it a reliable choice for pharmaceutical development. Further studies are ongoing to explore its full pharmacological profile.
Cletoquine structure
Cletoquine structure
Product Name:Cletoquine
CAS No:4298-15-1
MF:C16H22ClN3O
MW:307.818382740021
CID:330045
PubChem ID:71826
Update Time:2025-06-08

Cletoquine Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-
    • Cletoquine
    • 2-(4-(7-chloroquinolin-4-ylamino)pentylamino)ethanol
    • 2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol
    • DESETHYL HYDROXY CHLOROQUINE
    • 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethanol
    • Cletochina
    • Cletochina [DCIT]
    • Cletoquina
    • Cletoquine [INN:BAN]
    • Cletoquinum
    • GNF-Pf-1952
    • Desethylhydroxychloroquine
    • UNII-83CVD213TU
    • Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-
    • DTXSID70863361
    • CHEMBL580132
    • CS-0114228
    • Desethylhydroxychloroquine (Cletoquine)
    • BCP21024
    • 2-((4-((7-Chloro-4-quinolyl)amino)pentyl)amino)ethanol
    • Q27269423
    • Cletoquinum [INN-Latin]
    • SCHEMBL1610518
    • 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)amino)ethanol
    • EX-A4281
    • HY-135810
    • CLETOQUINE [INN]
    • Cletoquina [INN-Spanish]
    • FT-0701244
    • 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethanol
    • NS00114164
    • HYDROXYCHLOROQUINE SULFATE IMPURITY C [EP IMPURITY]
    • Cletochina pound>>Desethyl Hydroxy Chloroquine
    • 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
    • 4298-15-1
    • 83CVD213TU
    • 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)amino)ethan-1-ol
    • AKOS028114494
    • A934110
    • (+/-)-DESETHYLHYDROXYCHLOROQUINE
    • Hydroxychloroquine Sulfate EP Impurity C Monomer
    • Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-; Ethanol, 2-[[4-[(7-chloro-4-quinolyl)amino]pentyl]amino]- (7CI,8CI); 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]ethanol; (+/-)-Desethylhydroxychloroquine; Cletoquine; Desethylhydroxychloroquine
    • TS-07739
    • G12777
    • DA-62389
    • Inchi: 1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)
    • InChI Key: XFICNUNWUREFDP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=NC=CC=2NC(C)CCCNCCO

Computed Properties

  • Exact Mass: 307.14500
  • Monoisotopic Mass: 307.14514
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 57.2

Experimental Properties

  • Density: 1.212±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 514.7 °C at 760 mmHg
  • Flash Point: 265.1 °C
  • Refractive Index: 1.623
  • Solubility: Very slightly soluble (0.28 g/l) (25 º C),
  • PSA: 57.18000
  • LogP: 3.51460

Cletoquine Security Information

Cletoquine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Cletoquine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C573505-1mg
Cletoquine
4298-15-1
1mg
$ 198.00 2023-09-08
TRC
C573505-2mg
Cletoquine
4298-15-1
2mg
$362.00 2023-05-18
TRC
C573505-5mg
Cletoquine
4298-15-1
5mg
$ 871.00 2023-09-08
TRC
C573505-10mg
Cletoquine
4298-15-1
10mg
$ 1533.00 2023-09-08
TRC
C573505-25mg
Cletoquine
4298-15-1
25mg
$3444.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-501475-1 mg
Cletoquine,
4298-15-1
1mg
¥2,482.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-501475-1mg
Cletoquine,
4298-15-1
1mg
¥2482.00 2023-09-05
1PlusChem
1P00BY4Q-1mg
DESETHYL HYDROXY CHLOROQUINE
4298-15-1 ≥95%
1mg
$373.00 2024-05-02
A2B Chem LLC
AF56650-1mg
2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)amino)ethanol
4298-15-1 ≥95%
1mg
$273.00 2024-04-20
A2B Chem LLC
AF56650-5mg
2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)amino)ethanol
4298-15-1 98%
5mg
$1293.00 2024-04-20

Cletoquine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4298-15-1)Cletoquine
Order Number:A934110
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:13
Price ($):1514.0
Email:sales@amadischem.com

Additional information on Cletoquine

Cletoquine: A Comprehensive Overview of CAS No. 4298-15-1

Cletoquine, identified by the CAS registry number 4298-15-1, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This article delves into the latest research findings, providing an in-depth analysis of Cletoquine's chemical structure, pharmacological properties, and its role in various therapeutic contexts. By leveraging cutting-edge studies, this overview aims to enhance understanding and highlight the significance of Cletoquine in modern science.

Cletoquine is a synthetic compound belonging to the class of quinoline derivatives. Its chemical structure, characterized by a quinoline ring system, contributes to its distinctive pharmacokinetic and pharmacodynamic properties. Recent studies have demonstrated that Cletoquine exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for treating conditions such as neurodegenerative diseases and chronic inflammatory disorders. The compound's ability to modulate cellular signaling pathways has been extensively explored, revealing its potential as a therapeutic agent in diverse medical fields.

The CAS number 4298-15-1 serves as a unique identifier for Cletoquine within the chemical database, ensuring precise identification and referencing in scientific literature. Researchers have employed advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, to characterize Cletoquine's molecular structure and stability. These studies have provided valuable insights into the compound's physicochemical properties, which are critical for its formulation and delivery in pharmaceutical applications.

One of the most compelling aspects of Cletoquine is its ability to target specific molecular pathways involved in disease progression. For instance, recent investigations have shown that Cletoquine can inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory diseases. Additionally, Cletoquine has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by reducing oxidative stress and amyloid-beta peptide aggregation. These findings underscore the compound's potential as a multifaceted therapeutic agent.

The pharmacokinetics of Cletoquine have also been a focal point of recent research. Studies conducted in animal models reveal that Cletoquine exhibits favorable bioavailability and tissue distribution profiles. Its ability to cross the blood-brain barrier makes it particularly appealing for treating central nervous system disorders. Furthermore, investigations into Cletoquine's metabolism and excretion pathways have provided valuable information for optimizing its therapeutic efficacy and minimizing adverse effects.

Despite its promising attributes, the safety profile of Cletoquine remains an area of active research. Preclinical studies have indicated that Cletoquine is generally well-tolerated at therapeutic doses; however, further investigations are required to assess its long-term safety and potential for drug-drug interactions. Regulatory agencies emphasize the importance of comprehensive toxicological evaluations before Cletoquine can be approved for clinical use.

In conclusion, Cletoquine (CAS No. 4298-15-1) represents a significant advancement in the field of medicinal chemistry. Its unique chemical properties, coupled with its demonstrated efficacy in preclinical models, position it as a potential breakthrough therapy for various diseases. As research continues to unfold, it is anticipated that Cletoquine will play an increasingly important role in drug development pipelines worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4298-15-1)Cletoquine
A934110
Purity:99%
Quantity:100mg
Price ($):1514.0
Email